Synthetic Utility as an Intermediate in HCV Protease Inhibitor Preparation
The compound is specifically cited as a key intermediate in a patented process for preparing bromo-substituted quinolines, which are claimed as intermediates for agents treating Hepatitis C viral (HCV) infections [1]. This positions the compound as a procurable building block for a defined, high-value therapeutic class, a distinction not held by many closely related quinoline analogs. For instance, the des-bromo analog, methyl 4-hydroxyquinoline-2-carboxylate, lacks the halogen required for the downstream transformations leading to the patented HCV intermediates .
| Evidence Dimension | Designated synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly named in US8633320 as part of formula (I) for preparation of HCV agents |
| Comparator Or Baseline | Methyl 4-hydroxyquinoline-2-carboxylate (des-bromo analog) |
| Quantified Difference | Not quantifiable |
| Conditions | Patent US8633320 |
Why This Matters
For procurement in antiviral medicinal chemistry projects, this specific compound provides a validated entry point into a patented synthetic space, which is not possible with its des-bromo analog.
- [1] Patel, N. D., Senanayake, C. H., Tang, W., Wei, X., & Yee, N. K. (2014). U.S. Patent No. US8633320. Washington, DC: U.S. Patent and Trademark Office. View Source
